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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B10823072

Get Quote

This technical guide provides a comprehensive overview of the Bovine Serum Albumin (BSA)-

Cyanine 5.5 (Cy5.5) fluorescent probe, tailored for researchers, scientists, and drug

development professionals. The document details its core mechanism of action, experimental

protocols for its synthesis and application, and key quantitative data.

Core Mechanism of Action
The BSA-Cy5.5 probe is a conjugate molecule combining the carrier protein, Bovine Serum

Albumin (BSA), with the near-infrared (NIR) fluorescent dye, Cyanine 5.5. Its mechanism of

action is rooted in the distinct properties of these two components.

Bovine Serum Albumin (BSA): BSA serves as a stable, biocompatible, and well-

characterized macromolecular scaffold. Its large size (approximately 66.5 kDa) and

abundance of primary amine groups (from lysine residues) make it an ideal substrate for

conjugation with fluorescent dyes. In biological systems, BSA conjugates are generally

membrane-impermeant and are often used as tracers for fluid-phase uptake processes like

endocytosis and pinocytosis. Their accumulation in tumor tissues via the Enhanced

Permeability and Retention (EPR) effect also makes them valuable for in vivo imaging.
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Cyanine 5.5 (Cy5.5): Cy5.5 is a fluorescent dye that operates in the near-infrared spectrum.

[1][2] This is highly advantageous for biological imaging, particularly in vivo, as it allows for

deeper tissue penetration and significantly reduces background fluorescence

(autofluorescence) from endogenous molecules.[2] The fundamental principle involves the

excitation of the Cy5.5 molecule with light of a specific wavelength, causing it to move to a

higher energy state. As it returns to its ground state, it emits light at a longer wavelength,

which is then detected.

Conjugation and Function: The probe is synthesized by covalently linking Cy5.5 to BSA. This

is most commonly achieved using an N-hydroxysuccinimide (NHS) ester of Cy5.5, which

reacts with the primary amines on BSA's surface to form stable amide bonds.[3][4][5] The

resulting BSA-Cy5.5 conjugate acts as a bright and photostable fluorescent macromolecule.

[6] Its primary mechanism is as a fluorescent tracer; it follows the biological pathways of

macromolecules, allowing for the visualization of processes such as endocytosis, exocytosis,

and vesicle trafficking.[6]

In some advanced applications, the probe's fluorescence can be modulated. At high

concentrations, the Cy5.5 dyes on a single BSA molecule or between adjacent probes can

experience self-quenching, where the fluorescence is diminished.[7] This phenomenon can be

exploited to create "activatable" probes that show increased fluorescence upon release,

dilution, or enzymatic cleavage, providing a more dynamic signal based on the

microenvironment.

Quantitative Data
The following table summarizes the key quantitative and qualitative properties of the BSA-

Cy5.5 fluorescent probe.
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Property Value References

Excitation Wavelength (Peak) ~675 nm [1][2]

Emission Wavelength (Peak) ~694 nm [1][2]

Fluorescence Spectrum Near-Infrared (NIR) [2]

Substrate Bovine Serum Albumin (BSA) [1]

Dye:Protein Ratio (DOL)
Typically 2-7 Cy5.5 dyes per

BSA molecule
[1][8]

Form
Lyophilized powder or solution

in PBS buffer
[1]

Key Feature
High quantum yield, bright NIR

fluorescence
[1][2]

Detailed Experimental Protocols
This protocol describes the labeling of BSA with Cy5.5 N-hydroxysuccinimide (NHS) ester.

Materials:

Bovine Serum Albumin (BSA)

Cy5.5 NHS ester

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][4]

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]

Purification column (e.g., gel filtration/desalting column like Sephadex G-25)[3]

Reaction tubes and standard laboratory equipment

Procedure:

Prepare BSA Solution: Dissolve BSA in the reaction buffer (0.1 M sodium bicarbonate, pH

8.3) to a final concentration of 2-10 mg/mL.[3][9] Ensure the buffer is free from primary
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amines (like Tris or glycine) as they will compete for reaction with the NHS ester.[5][10]

Prepare Cy5.5-NHS Ester Solution: Immediately before use, dissolve the Cy5.5-NHS ester in

a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5]

[10]

Calculate Molar Ratio: Determine the desired molar excess of Cy5.5-NHS ester to BSA. A

common starting point for labeling is a 10:1 to 20:1 molar ratio of dye to protein to achieve an

optimal degree of labeling (DOL).[5]

Reaction: Add the calculated volume of the Cy5.5-NHS ester solution to the BSA solution

while gently vortexing.

Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at

4°C, protected from light.[3]

Purification: Separate the BSA-Cy5.5 conjugate from unreacted free dye using a gel filtration

or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3] Collect the

fractions containing the blue-colored conjugate, which will elute first.

Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the

absorbance of the purified conjugate at 280 nm (for BSA) and ~675 nm (for Cy5.5).

Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light.[1] For long-

term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

This protocol outlines the use of BSA-Cy5.5 to visualize its uptake by cultured cells.

Materials:

Cultured cells seeded on glass-bottom dishes or chamber slides

Complete cell culture medium

BSA-Cy5.5 fluorescent probe

Phosphate-Buffered Saline (PBS)
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Fluorescence microscope with appropriate NIR filters

Procedure:

Cell Culture: Seed cells and grow them to the desired confluency (typically 60-80%).

Prepare Probe Solution: Dilute the BSA-Cy5.5 stock solution in serum-free or complete

culture medium to a final working concentration (e.g., 10-50 µg/mL; this should be optimized

for the specific cell type).

Incubation: Remove the culture medium from the cells and replace it with the BSA-Cy5.5

containing medium.

Uptake: Incubate the cells at 37°C in a CO2 incubator for a desired time period (e.g., 30

minutes to 2 hours) to allow for endocytosis. For a negative control, an identical sample can

be incubated at 4°C to inhibit active transport.

Washing: Remove the probe-containing medium and wash the cells three times with ice-cold

PBS to remove the extracellular probe and halt uptake.

Imaging: Add fresh culture medium or PBS to the cells. Visualize the internalized BSA-Cy5.5

using a fluorescence microscope equipped with excitation and emission filters appropriate

for Cy5.5 (e.g., Excitation: 650-680 nm, Emission: 690-720 nm). The signal will typically

appear as punctate intracellular vesicles.

Mandatory Visualizations
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Reactants

Bovine Serum Albumin (BSA)
(with Lysine -NH2 groups)

Reaction Conditions
- Amine-free buffer (pH 8.3-8.5)

- Room Temperature, 1-4h
- Protected from light

Cy5.5-NHS Ester
(Amine-reactive)

BSA-Cy5.5 Conjugate
(Stable Amide Bond)

Purification
(Gel Filtration)

Purified BSA-Cy5.5 Probe

Click to download full resolution via product page

Caption: Covalent conjugation of BSA with Cy5.5-NHS ester to form the fluorescent probe.
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1. BSA-Cy5.5 in
Extracellular Medium

2. Plasma Membrane
Invagination

3. Internalization into
Early Endosome

4. Trafficking to
Late Endosome/Lysosome

5. Visualization of
Intracellular Puncta

Click to download full resolution via product page

Caption: Cellular uptake of BSA-Cy5.5 via fluid-phase endocytosis for imaging.
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Seed Cells on
Imaging Dish

Culture Cells to
Desired Confluency

Prepare & Add
BSA-Cy5.5 Medium

Incubate at 37°C
(Allow Uptake)

Wash 3x with
Cold PBS

Add Fresh Medium/PBS

Image with Fluorescence
Microscope (NIR Channel)

Analyze Punctate
Intracellular Signal

Click to download full resolution via product page

Caption: Step-by-step workflow for cell staining and imaging with BSA-Cy5.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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